molecular formula C9H16N2O5 B558558 Boc-D-asp-NH2 CAS No. 200282-47-9

Boc-D-asp-NH2

Cat. No. B558558
M. Wt: 232.23 g/mol
InChI Key: VKCARTLEXJLJBZ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-asp-NH2 is an aspartic acid derivative . It has been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .


Synthesis Analysis

Boc-D-asp-NH2 can be synthesized from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular weight of Boc-D-asp-NH2 is 232.23 and its molecular formula is C9H16N2O5 . It is also known by the CAS No. 74244-17-0 .


Chemical Reactions Analysis

Boc-D-asp-NH2 is used in peptide synthesis. It is stable under conditions of catalytic hydrogenolysis or sodium in liquid ammonia, but can be cleaved by mild acidolysis .


Physical And Chemical Properties Analysis

Boc-D-asp-NH2 has a molecular weight of 232.23400 and a density of 1.253 g/cm3 . It is clear and nearly colorless to pale yellow at room temperature .

Scientific Research Applications

Synthesis and Affinities of Peptide Analogues

The research by Charpentier et al. (1989) delves into the synthesis of cyclic and related linear analogues of CCK8, emphasizing the influence of the sulfate group and cyclization on the biological properties of these peptides. The study's findings, which explored the selectivity of these peptides by measuring their ability to displace [3H]propionyl-CCK8 from central and peripheral receptors, are pivotal in understanding the nuances of receptor binding affinities and the structural requirements for receptor selectivity. Such research contributes to the fundamental understanding of peptide-receptor interactions, paving the way for the development of receptor-specific probes and therapeutics (Charpentier et al., 1989).

Protective Group Chemistry in Peptide Synthesis

Kunz, Waldmann, and Unverzagt (2009) explored the use of the allyl ester as a temporary protecting group for the β-carboxy function of aspartic acid in peptides. Their work on molecules like Boc-Asp-Phe-NH2 sheds light on the nuanced aspects of peptide synthesis, especially regarding the protection and deprotection strategies that are crucial for the successful construction of complex peptides. Understanding the behavior of these protective groups not only facilitates peptide synthesis but also opens up avenues for the synthesis of novel peptide structures (Kunz, Waldmann, & Unverzagt, 2009).

Safety And Hazards

Boc-D-asp-NH2 should be handled with care. It is recommended to avoid contact with skin and eyes, and inhalation of vapour or mist. In case of contact, wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCARTLEXJLJBZ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426765
Record name Boc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-asp-NH2

CAS RN

200282-47-9
Record name Boc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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